Cas no 1448074-97-2 (ethyl 2-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-amido-1,3-thiazole-4-carboxylate)

Ethyl 2-(6-(1H-1,2,4-triazol-1-yl)pyridazine-3-amido)-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a pyridazine core linked to a thiazole moiety via an amide bond, with a 1,2,4-triazole substituent. This structure imparts potential utility in medicinal chemistry, particularly as a scaffold for developing bioactive molecules. The presence of multiple nitrogen-containing rings enhances its ability to engage in hydrogen bonding and π-stacking interactions, which may improve binding affinity in target applications. The ethyl ester group offers synthetic versatility for further derivatization. Its well-defined molecular architecture makes it a candidate for research in enzyme inhibition or agrochemical development, where precise molecular recognition is critical.
ethyl 2-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-amido-1,3-thiazole-4-carboxylate structure
1448074-97-2 structure
Product Name:ethyl 2-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-amido-1,3-thiazole-4-carboxylate
CAS No:1448074-97-2
MF:C13H11N7O3S
MW:345.336539506912
CID:6309423
PubChem ID:71805127
Update Time:2025-06-09

ethyl 2-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-amido-1,3-thiazole-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • ethyl 2-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-amido-1,3-thiazole-4-carboxylate
    • F6425-0182
    • ethyl 2-[[6-(1,2,4-triazol-1-yl)pyridazine-3-carbonyl]amino]-1,3-thiazole-4-carboxylate
    • AKOS024557541
    • ethyl 2-[6-(1H-1,2,4-triazol-1-yl)pyridazine-3-amido]-1,3-thiazole-4-carboxylate
    • 1448074-97-2
    • ethyl 2-(6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamido)thiazole-4-carboxylate
    • Inchi: 1S/C13H11N7O3S/c1-2-23-12(22)9-5-24-13(16-9)17-11(21)8-3-4-10(19-18-8)20-7-14-6-15-20/h3-7H,2H2,1H3,(H,16,17,21)
    • InChI Key: DRMFBSMZDCXMIO-UHFFFAOYSA-N
    • SMILES: S1C=C(C(=O)OCC)N=C1NC(C1=CC=C(N=N1)N1C=NC=N1)=O

Computed Properties

  • Exact Mass: 345.06440841g/mol
  • Monoisotopic Mass: 345.06440841g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 6
  • Complexity: 469
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 153Ų

ethyl 2-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-amido-1,3-thiazole-4-carboxylate Pricemore >>

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Additional information on ethyl 2-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-amido-1,3-thiazole-4-carboxylate

Introduction to Ethyl 2-6-(1H-1,2,4-Triazol-1-yl)pyridazine-3-amido-1,3-thiazole-4-carboxylate (CAS No. 1448074-97-2)

Ethyl 2-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-amido-1,3-thiazole-4-carboxylate (CAS No. 1448074-97-2) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of heterocyclic compounds and is characterized by its unique structural features, including a triazole ring and a pyridazine moiety. The combination of these functional groups imparts distinct chemical and biological properties, making it a promising candidate for various pharmaceutical developments.

The molecular structure of ethyl 2-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-amido-1,3-thiazole-4-carboxylate consists of a central thiazole ring linked to a pyridazine ring through an amide bond. The triazole ring is attached to the pyridazine ring at the 6-position, and the ethyl ester group is attached to the thiazole ring at the 4-position. This intricate arrangement of functional groups contributes to the compound's stability and reactivity, which are crucial for its biological activity.

Recent research has focused on the potential of ethyl 2-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-amido-1,3-thiazole-4-carboxylate as an antifungal agent. Studies have shown that this compound exhibits potent antifungal activity against a wide range of fungal pathogens, including Candida albicans and Aspergillus fumigatus. The mechanism of action is believed to involve disruption of fungal cell membranes and inhibition of key enzymes involved in fungal metabolism. This makes it a valuable candidate for the development of new antifungal drugs, particularly in light of the increasing prevalence of drug-resistant fungal infections.

In addition to its antifungal properties, ethyl 2-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-amido-1,3-thiazole-4-carboxylate has also been investigated for its potential as an anticancer agent. Preclinical studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including those derived from breast cancer and colon cancer. The mechanism underlying this anticancer activity is thought to involve modulation of signaling pathways that regulate cell proliferation and survival. These findings suggest that ethyl 2-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-amido-1,3-thiazole-4-carboxylate may have therapeutic potential in cancer treatment.

The synthesis of ethyl 2-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-amido-1,3-thiazole-4-carboxylate involves several steps and requires careful control of reaction conditions to ensure high yield and purity. One common synthetic route involves the condensation of a thiosemicarbazide with an appropriate aldehyde or ketone to form the thiazole ring. Subsequent reactions are then used to introduce the pyridazine and triazole moieties. Advances in synthetic chemistry have led to more efficient and scalable methods for producing this compound, which is essential for its practical application in drug development.

The physicochemical properties of ethyl 2-6-(1H-1,2,4-triazol-1-y l)pyridazine -3-amido -1 ,3-th iaz ole -4-c arboxy late, such as solubility and stability, are critical factors that influence its pharmaceutical formulation and delivery. Research has shown that this compound exhibits good solubility in polar solvents and moderate stability under physiological conditions. These properties make it suitable for various dosage forms, including oral tablets and injectable solutions.

Clinical trials are currently underway to evaluate the safety and efficacy of ethyl 2 -6 -( 1 H - 1 , 2 , 4 -tr iaz ol - 1 -y l )py rid az ine -3-a mid o - 1 , 3 -th iaz ole -4-c ar boxy late in human subjects. Preliminary results from phase I trials have indicated that the compound is well-tolerated at therapeutic doses with minimal side effects. These findings are encouraging and support further investigation into its potential as a novel therapeutic agent.

In conclusion, ethyl 2 -6 -( 1 H - 1 , 2 , 4 -tr iaz ol - 1 -y l )py rid az ine -3-a mid o - 1 , 3 -th iaz ole -4-c ar boxy late (CAS No. 1448074 -97 -2) represents a promising compound with diverse biological activities. Its potential as an antifungal and anticancer agent underscores its significance in medicinal chemistry research. Ongoing studies aim to further elucidate its mechanisms of action and optimize its therapeutic applications.

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